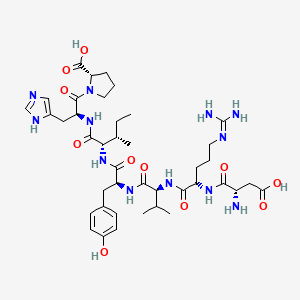
PIK-90
Overview
Description
PIK-90 is a potent and cell-permeable inhibitor of phosphoinositide 3-kinase (PI3K) and DNA-dependent protein kinase (DNA-PK). It specifically inhibits the p110α, p110γ, and DNA-PK subunits with half-maximal inhibitory concentration (IC50) values of 11 nanomolar, 18 nanomolar, and 13 nanomolar, respectively . This compound has been widely used in scientific research due to its ability to modulate key signaling pathways involved in cell growth, survival, and metabolism.
Mechanism of Action
Target of Action
PIK-90, also known as N-(7,8-dimethoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)nicotinamide, is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), specifically the p110 subunit isoforms α, β, γ, and δ . The IC50 values for these isoforms are 11 nM, 350 nM, 18 nM, and 58 nM, respectively . PI3Ks are lipid kinases that play a crucial role in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
This compound inhibits the PI3Ks by binding to the ATP-binding pocket of the p110 catalytic subunit, thereby preventing the phosphorylation and activation of downstream signaling molecules . This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in various types of cancers .
Biochemical Analysis
Biochemical Properties
PIK-90 interacts with various enzymes, proteins, and other biomolecules. It is a potent inhibitor of PI 3-K α/γ/δ kinases . Through its action, this compound reduces chemotaxis and induces apoptosis in chronic lymphocytic leukemia B cells . It also blocks proliferation of glioma cells in vitro .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by blocking insulin-stimulated phosphorylation of Akt in L1 adipocytes and L6 myotubes, preventing activation of the mTORC1 pathway . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits p110α, p110γ and DNA-PK with IC50s of 11, 18 and 13 nM, respectively .
Preparation Methods
The synthesis of PIK-90 involves several steps, starting with the preparation of the core imidazoquinazoline structure. The synthetic route typically includes the following steps:
Formation of the imidazoquinazoline core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of methoxy groups and other functional groups to the core structure.
Final coupling: Coupling of the imidazoquinazoline core with a pyridinecarboxamide moiety to form the final product
Chemical Reactions Analysis
PIK-90 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different substituents to the imidazoquinazoline core or the pyridinecarboxamide moiety
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
PIK-90 has numerous applications in scientific research, including:
Chemistry: Used as a tool compound to study the inhibition of PI3K and DNA-PK enzymes.
Biology: Employed in cell biology to investigate the role of PI3K signaling in cell growth, survival, and metabolism.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit key signaling pathways involved in tumor growth and survival
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PI3K and DNA-PK pathways
Comparison with Similar Compounds
PIK-90 is unique in its ability to inhibit multiple isoforms of PI3K and DNA-PK with high potency. Similar compounds include:
PIK-75: A selective inhibitor of the p110α isoform of PI3K with an IC50 of 5.8 nanomolar.
Wortmannin: A broad-spectrum PI3K inhibitor with high potency but limited specificity.
LY294002: Another broad-spectrum PI3K inhibitor with moderate potency.
Compared to these compounds, this compound offers a unique combination of high potency and selectivity for multiple PI3K isoforms and DNA-PK, making it a valuable tool for research applications .
Properties
IUPAC Name |
N-(7,8-dimethoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-25-13-6-5-12-14(15(13)26-2)21-18(23-9-8-20-16(12)23)22-17(24)11-4-3-7-19-10-11/h3-7,10,20H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKJZIRDZMVDEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=NC(=NC(=O)C3=CN=CC=C3)N4CCNC4=C2C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425899 | |
| Record name | PIK-90 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677338-12-4 | |
| Record name | PIK-90 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















